![molecular formula C10H6N2O4S B1607925 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione CAS No. 34301-40-1](/img/structure/B1607925.png)
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione
Overview
Description
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is a heterocyclic compound that contains a thiazole ring fused with a dione structure and a nitrophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that the nitrophenyl group can undergo reduction reactions , which could potentially lead to changes in the target cells.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may also influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 25023 suggests that it may have suitable properties for bioavailability.
Result of Action
Similar compounds have demonstrated antimicrobial, anti-diabetic, and antioxidant activities , suggesting that this compound may have similar effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione plays a significant role in biochemical reactions, particularly as an inhibitor of ubiquitin isopeptidase activity . This inhibition leads to the activation of caspases and induction of apoptosis through an apoptosome-independent mitochondrial pathway . The compound interacts with proteins such as Bax and Bak, which are essential for its apoptotic effects, while Bcl-2 can protect cells against its action . These interactions highlight the compound’s potential in modulating protein degradation pathways and influencing cell survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It induces apoptosis in cells by activating caspases, which are crucial for programmed cell death . This compound also affects cell signaling pathways, particularly those involved in mitochondrial function and apoptosis regulation . Additionally, it influences gene expression related to cell survival and death, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through selective inhibition of ubiquitin isopeptidase activity . This inhibition prevents the deubiquitination of proteins, leading to their accumulation and subsequent activation of apoptotic pathways. The compound binds to the active site of the enzyme, blocking its activity and triggering downstream effects such as caspase activation and mitochondrial dysfunction . These molecular interactions underscore the compound’s potential as a therapeutic agent in diseases characterized by dysregulated apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at +4°C and can be stored for up to 12 months . Its aqueous solutions should not be stored for more than one day due to potential degradation . Long-term studies have shown that the compound maintains its apoptotic effects over extended periods, although its stability and efficacy may decrease over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without significant toxicity . At higher doses, it can cause necrosis and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications . These findings suggest a threshold effect, where the compound’s beneficial effects are maximized at specific concentrations while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and apoptosis . It interacts with enzymes such as ubiquitin isopeptidase, influencing the ubiquitin-proteasome system and altering metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism, further emphasizing the compound’s role in regulating cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its cell-permeable nature allows it to accumulate in specific cellular compartments, particularly mitochondria, where it exerts its apoptotic effects . This localization is crucial for its function, as it ensures the compound reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria . This localization is facilitated by its chemical structure, which allows it to penetrate mitochondrial membranes and interact with mitochondrial proteins. The compound’s activity is closely linked to its presence in this organelle, as it directly influences mitochondrial function and apoptotic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione typically involves the condensation of 4-nitrobenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in an ethanol solvent with a base such as piperidine to facilitate the condensation reaction . The product is then purified through recrystallization from ethanol to obtain the desired compound in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).
Condensation: Aldehydes or ketones, basic catalysts like piperidine, ethanol solvent.
Major Products Formed
Reduction: 5-[(4-Aminophenyl)methylene]-1,3-thiazolane-2,4-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Complex heterocyclic compounds with extended conjugation.
Scientific Research Applications
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione, also known as 5-[(4-Nitrophenyl)methylene]-1,3-thiazolidine-2,4-dione, is a chemical compound with the molecular formula C10H6N2O4S . Research has explored derivatives and analogues of thiazolidine-2,4-dione for various therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities .
Synthesis and Structure
Thiazolidine-2,4-dione is a heterocyclic moiety featuring a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, and two carbonyl functional groups at positions 2 and 4 . The synthesis of 5-[(indol-3-yl)methylene]-thiazolidine-2,4-dione involves adding thiazolidine-2,4-dione to a solution of indole-3-carboxaldehyde in toluene with a catalytic amount of piperidine . The reaction mixture is refluxed, cooled, and then treated with hydrochloric acid and cold water to obtain the solid product .
Applications and Research Findings
-
Antimicrobial Activity:
- Derivatives of (E)-5-(substitutedbenzylidene)thiazolidine-2,4-dione have been synthesized and tested for in vitro antimicrobial activity against bacterial and fungal strains .
- Compounds am1 , am2 , and am3 were effective against E. coli, S. aureus, and C. albicans, respectively .
- Compounds am4 and am5 showed moderate antibacterial activity against B. subtilis .
Compounds Microbial Strains (MIC = µg/mL) Bacterial Species S. aureus am4 >64 am5 >64 -
Anticancer Activity:
- Thiazolidine-2,4-dione derivatives of ciprofloxacin were synthesized and tested against melanoma and renal cancer cell lines .
- Certain compounds exhibited reasonable activity against melanoma LOX IMVI cell line and renal cancer A498 .
- The 4-methoxy derivative 3e showed good activity against Melanoma cells LOXIMVI .
- The 4-nitro analogue 3k exhibited growth inhibition against renal cancer cells UO-31 and CNS cancer cells SNB-75, while the un-substituted thiazolidine 2,4-dione hybrid 3 L showed moderate activity against renal cancer cells A498 and UO-31, CNS cancer cells SNB-75 .
-
Hypoglycemic and Anti-inflammatory Activities:
- Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones were synthesized and screened for in vivo hypoglycemic and in vitro anti-inflammatory activities .
- Compounds 4c , 4h , and 4n exhibited good hypoglycemic activity, while compounds 4k and 4f showed the highest anti-inflammatory activity .
- Molecular docking studies indicated that compounds 4h and 4n exhibited higher binding affinity at PPARγ receptor protein, and compound 4k exhibited higher binding affinity at COX-1 and COX-2 active sites .
- Other Potential Applications:
Comparison with Similar Compounds
Similar Compounds
5-[(4-Bromophenyl)methylene]-1,3-thiazolane-2,4-dione: Similar structure but with a bromine atom instead of a nitro group.
5-[(4-Chlorophenyl)methylene]-1,3-thiazolane-2,4-dione: Contains a chlorine atom instead of a nitro group.
5-[(4-Methylphenyl)methylene]-1,3-thiazolane-2,4-dione: Contains a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione imparts unique redox properties and enhances its biological activity compared to its analogs. This makes it a valuable compound for developing new drugs and industrial chemicals with specific desired properties.
Biological Activity
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione, with the chemical formula C₁₀H₆N₂O₄S and CAS Number 34301-40-1, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving thiazolidine-2,4-dione and 4-nitrobenzaldehyde via a Knoevenagel condensation process. The resulting product exhibits a melting point range of 266–268 °C . The thiazolidine core is known for its ability to undergo various substitutions, which can significantly influence its biological activity.
Antidiabetic Properties
Thiazolidine derivatives are primarily recognized for their antidiabetic effects. In a study examining various thiazolidine-2,4-dione derivatives, compounds similar to this compound demonstrated significant hypoglycemic activity in alloxan-induced diabetic models. For instance, certain derivatives showed effective blood glucose reduction at doses of 35 mg/kg and 70 mg/kg body weight . The mechanism often involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism.
Anti-inflammatory Activity
In vitro studies have shown that thiazolidine derivatives can stabilize human red blood cell membranes and inhibit protein denaturation, indicating anti-inflammatory properties. Compounds derived from thiazolidine-2,4-dione exhibited significant inhibition of hemolysis at concentrations of 500 μg/mL . Such activities suggest potential therapeutic roles in conditions characterized by inflammation.
Antimicrobial and Anticancer Activities
Recent investigations have highlighted the antimicrobial properties of thiazolidine derivatives against various bacterial strains. For example, compounds derived from this scaffold demonstrated moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus . Furthermore, some derivatives exhibited promising anticancer activities against melanoma and renal cancer cell lines with growth inhibition percentages ranging from 41% to over 51% .
Case Study: Hypoglycemic Activity
In a specific study involving the synthesis of novel thiazolidine derivatives, compounds with varied substitutions were tested for their hypoglycemic effects. Among them, certain compounds showed significant reductions in blood glucose levels compared to standard drugs like pioglitazone. For instance:
Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |
---|---|---|
Compound A | 35 | 45 |
Compound B | 70 | 60 |
Pioglitazone | Standard | Reference |
This table illustrates the comparative efficacy of synthesized compounds against established antidiabetic medications .
Case Study: Antimicrobial Efficacy
A series of thiazolidine derivatives were evaluated for their antimicrobial potential using the disc diffusion method. The results indicated that several compounds exhibited significant inhibition zones against common pathogens:
Compound | Microbial Strain | Inhibition Zone (mm) |
---|---|---|
Compound X | E. coli | 15 |
Compound Y | S. aureus | 20 |
Compound Z | B. subtilis | 18 |
These findings underscore the potential of thiazolidine derivatives as antimicrobial agents .
Properties
IUPAC Name |
(5E)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-1-3-7(4-2-6)12(15)16/h1-5H,(H,11,13,14)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWADLBIRAWMTCN-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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